N-quinoxalin-5-ylquinoxalin-5-amine

Description

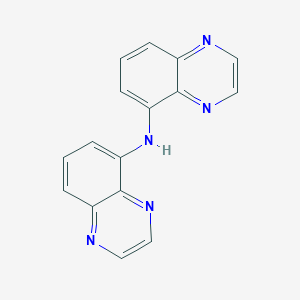

N-Quinoxalin-5-ylquinoxalin-5-amine is a bis-quinoxaline derivative featuring two quinoxaline moieties linked via an amine group at the 5-position of each heterocyclic ring. Quinoxalines are bicyclic aromatic compounds with two nitrogen atoms at the 1,4-positions, known for their electron-deficient nature and applications in pharmaceuticals, agrochemicals, and materials science . These analogs often exhibit biological activity, such as antimicrobial or anticancer effects, driven by their ability to interact with DNA or enzymes via π-π stacking and hydrogen bonding .

Properties

Molecular Formula |

C16H11N5 |

|---|---|

Molecular Weight |

273.29g/mol |

IUPAC Name |

N-quinoxalin-5-ylquinoxalin-5-amine |

InChI |

InChI=1S/C16H11N5/c1-3-11-15(19-9-7-17-11)13(5-1)21-14-6-2-4-12-16(14)20-10-8-18-12/h1-10,21H |

InChI Key |

MKQHDMUULHTBSD-UHFFFAOYSA-N |

SMILES |

C1=CC2=NC=CN=C2C(=C1)NC3=CC=CC4=NC=CN=C43 |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1)NC3=CC=CC4=NC=CN=C43 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following quinoxaline- and quinoline-based amines are structurally or functionally related to N-quinoxalin-5-ylquinoxalin-5-amine. Key distinctions lie in substituent patterns, molecular weight, and synthetic approaches:

N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methylquinoxalin-6-amine

- CAS No.: 91147-45-4

- Molecular Formula : C₁₂H₁₃N₅

- Molecular Weight : 227.269 g/mol

- Substituents : Methyl group at C5, imidazole ring at C4.

- Synthesis: LookChem reports optimized routes involving condensation of 5-methylquinoxalin-6-amine with imidazole precursors, yielding ~70–85% efficiency under anhydrous conditions .

2-Methoxyquinoxalin-5-amine

- CAS No.: 1600511-89-4

- Molecular Formula : C₉H₉N₃O

- Molecular Weight : 175.19 g/mol

- Substituents : Methoxy group at C2, amine at C5.

- Synthesis : Specific details are unavailable, but analogous methods (e.g., nucleophilic substitution or reductive amination) are plausible .

8-Methylquinoxalin-5-amine

- Substituents : Methyl group at C8, amine at C5.

- Data Gaps: CAS No., molecular formula, and synthesis details are unspecified in the evidence .

- Key Difference : Steric hindrance from the C8 methyl group may limit interactions in biological systems compared to C5/C6-substituted derivatives.

6-Nitroquinoxalin-5-amine

- Key Difference : The nitro group at C6 introduces strong electron-withdrawing effects, which could enhance oxidative stability but reduce solubility.

Data Table: Comparative Analysis of Quinoxaline Amines

Research Implications and Limitations

- Synthesis: Evidence suggests that coupling aminoquinoxalines with carboxylic acids (e.g., 5-nitrofuran/thiophene derivatives) is a common strategy , which could be adapted for this compound.

- Data Gaps : Critical parameters (e.g., solubility, stability) for the target compound remain unaddressed in the evidence.

- Biological Relevance: Imidazole- and methoxy-substituted analogs show promise in drug discovery, warranting further exploration of bis-quinoxaline systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.